molecular formula C15H10F5NO3S B4740244 N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE

Cat. No.: B4740244
M. Wt: 379.3 g/mol
InChI Key: XITVZFVGFAWLCW-UHFFFAOYSA-N
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Description

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and a phenylsulfonyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-(phenylsulfonyl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets,

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO3S/c16-10-11(17)13(19)15(14(20)12(10)18)21-9(22)6-7-25(23,24)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITVZFVGFAWLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE

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